4(3H)-Quinazolinone, 3-butyl-
Description
Significance of Nitrogen Heterocycles in Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new drugs. prezi.comijsrtjournal.com Their prevalence is striking, with approximately 85% of all biologically active chemical entities containing at least one nitrogenous heterocycle. prezi.com Furthermore, an analysis of the top 200 brand-name drugs reveals that 75-80% feature these structures. ou.edu The significance of nitrogen heterocycles stems from their ability to engage in various biological interactions, such as hydrogen bonding, which is crucial for the binding of drugs to their target macromolecules like proteins and nucleic acids. nih.govrsc.org This structural feature allows for the fine-tuning of a molecule's pharmacological properties, including solubility, lipophilicity, and metabolic stability, which are critical for therapeutic efficacy. prezi.com
Overview of the Quinazolinone Core as a Privileged Structure
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. The quinazolinone core, a fusion of a benzene (B151609) ring and a pyrimidinone ring, perfectly embodies this concept. omicsonline.orgnih.gov This scaffold is found in over 200 naturally occurring alkaloids and a vast number of synthetic compounds. omicsonline.orgresearchgate.net The stability of the quinazolinone nucleus, coupled with the potential for diverse substitutions at various positions, has inspired medicinal chemists to utilize it as a template for designing novel therapeutic agents. omicsonline.orgnih.gov Its lipophilic nature also aids in crossing the blood-brain barrier, making it a suitable candidate for targeting the central nervous system. nih.gov
Historical Context and Evolution of 4(3H)-Quinazolinone Research
The journey of quinazolinone research began in 1869 when Griess synthesized the first derivative. omicsonline.org However, it wasn't until the early 1950s that significant interest in its medicinal potential was sparked by the elucidation of the structure of febrifugine (B1672321), a quinazolinone alkaloid isolated from a traditional Chinese herb with antimalarial properties. omicsonline.orgrsc.org This discovery catalyzed extensive research into the synthesis and biological evaluation of various quinazolinone derivatives. A pivotal moment in its history was the marketing of Methaqualone in 1951, a sedative-hypnotic drug that brought the quinazoline (B50416) scaffold into the pharmaceutical mainstream. omicsonline.org Over the decades, continuous research has led to the discovery of numerous quinazolinone-based compounds with a broad spectrum of pharmacological activities. omicsonline.org
| Year | Key Development |
| 1869 | The first quinazoline derivative was synthesized by Griess. omicsonline.org |
| 1887 | The name "quinazoline" was first proposed by Weddige. omicsonline.org |
| 1903 | A more satisfactory synthesis of quinazoline was developed. omicsonline.org |
| 1951 | Methaqualone, a quinazoline-based sedative-hypnotic, was first marketed. omicsonline.org |
| 1950s | Elucidation of the antimalarial alkaloid febrifugine spurred medicinal chemistry interest. omicsonline.orgrsc.org |
Classification and Structural Diversities of 4(3H)-Quinazolinone Derivatives
The versatility of the 4(3H)-quinazolinone scaffold lies in the ability to introduce a wide array of substituents at various positions of its bicyclic ring system. This structural diversity allows for the modulation of its biological activity. Based on the substitution patterns, 4(3H)-quinazolinones can be broadly classified into several categories, including:
2-Substituted-4(3H)-quinazolinones omicsonline.orgnih.gov
3-Substituted-4(3H)-quinazolinones omicsonline.orgnih.gov
2,3-Disubstituted-4(3H)-quinazolinones omicsonline.orgnih.gov
The nature and position of these substituents significantly influence the compound's physicochemical properties and its interaction with biological targets. nih.gov For instance, substitutions at the 2, 6, and 8 positions have been shown to be crucial for structure-activity relationships, while the introduction of different heterocyclic moieties at the 3-position can enhance chemotherapeutic activity. omicsonline.org
Focus on the 3-Butyl-4(3H)-Quinazolinone Moiety within the Scaffold
Within the vast family of quinazolinone derivatives, this article specifically focuses on 3-butyl-4(3H)-quinazolinone . This particular compound features a butyl group attached to the nitrogen atom at the 3-position of the 4(3H)-quinazolinone core. The presence of this alkyl substituent can influence the molecule's lipophilicity and steric profile, which in turn can affect its absorption, distribution, and interaction with biological targets. Research has explored the synthesis of 3-butyl-2-mercaptoquinazolin-4(3H)-one, a related derivative, which has been investigated for its potential antioxidant properties. mdpi.com The synthesis of such derivatives often starts from anthranilic acid, which is reacted with an appropriate isothiocyanate to form the 2-mercapto-3-substituted quinazolin-4-one. mdpi.com The study of specific derivatives like 3-butyl-4(3H)-quinazolinone provides valuable insights into the structure-activity relationships of the broader quinazolinone class.
Structure
3D Structure
Properties
CAS No. |
16417-02-0 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-butylquinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-2-3-8-14-9-13-11-7-5-4-6-10(11)12(14)15/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
ZZSCVVWJRCJHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 3h Quinazolinones and 3 Butyl 4 3h Quinazolinone Derivatives
Classical and Modern Synthetic Routes to 4(3H)-Quinazolinones
The synthesis of the 4(3H)-quinazolinone ring system has been a subject of extensive research, leading to a variety of synthetic protocols. These methods range from classical condensation reactions to modern metal-catalyzed and multi-component strategies.
Cyclocondensation Reactions from Anthranilic Acid and Derivatives
The most traditional and widely recognized method for synthesizing 4(3H)-quinazolinones is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acid with amides. rsc.orgwikipedia.org Initially reported by Stefan von Niementowski in 1895, this reaction typically requires high temperatures and can be time-consuming. rsc.orgwikipedia.orgnih.gov For instance, the parent 4(3H)-quinazolinone can be prepared by heating anthranilic acid with an excess of formamide (B127407). researchgate.netresearchgate.net
Modern modifications of this classical reaction have been developed to improve efficiency and reaction conditions. Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times and often improving yields. nih.govsemanticscholar.org For example, the microwave-assisted Niementowski reaction of anthranilic acid with formamide under solvent-free conditions provides a rapid and clean route to the quinazolinone core. semanticscholar.org Catalytic versions have also been explored; heteropolyacids like H3PW12O40 have been used to mediate the cyclocondensation of anthranilic acid, anilines, and orthoesters under microwave irradiation, offering a solvent-free, rapid, and high-yielding protocol. tandfonline.com
Table 1: Comparison of Classical and Modern Niementowski-type Reactions
| Method | Reactants | Conditions | Advantages | Reference(s) |
| Classical Niementowski | Anthranilic acid, Formamide | Fusion at 120°C for 5 hours | Simple, established method | researchgate.net |
| Microwave-Assisted | Anthranilamide, Formamide | Microwave (300W), 5 min, Acetic acid | Rapid reaction, high yield (93%) | semanticscholar.org |
| Catalytic Microwave | Anthranilic acid, Aniline, Orthoester | H3PW12O40, Microwave, Solvent-free | Fast (~13 min), good yields, solvent-free | tandfonline.com |
Metal-Catalyzed and Metal-Free Oxidative Cyclizations
Oxidative cyclization methods provide an alternative pathway to 4(3H)-quinazolinones, often starting from 2-aminobenzamides and a one-carbon source like an alcohol or aldehyde. These reactions can be promoted by metal catalysts or performed under metal-free conditions using chemical or electrochemical oxidants.
Metal-Catalyzed Systems: Transition metals like palladium, ruthenium, and copper are effective catalysts for these transformations. mdpi.com For example, a nickel(II) complex featuring a tetraaza macrocyclic ligand catalyzes the one-pot cascade synthesis of quinazolin-4(3H)-ones via the acceptorless dehydrogenative coupling of o-aminobenzamides with alcohols. A variety of substituted quinazolin-4(3H)-ones have been synthesized in high yields using this environmentally benign method.
Metal-Free Systems: Growing interest in sustainable chemistry has spurred the development of metal-free oxidative cyclizations. An efficient procedure involves the reaction of o-aminobenzamides and styrenes using di-tert-butyl peroxide (DTBP) as an oxidant and p-toluenesulfonic acid as an additive. mdpi.comsemanticscholar.org This method proceeds via the in-situ generation of an aldehyde from the styrene, which then condenses with the aminobenzamide, followed by cyclization and oxidation. mdpi.comsemanticscholar.org Another green approach utilizes an electrochemical, K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides. nih.govrsc.org This protocol operates at room temperature in an undivided electrolytic cell without the need for a transition metal catalyst or a base. nih.govrsc.org
Table 2: Selected Oxidative Cyclization Methods for 4(3H)-Quinazolinones
| Method | Starting Materials | Reagents/Conditions | Key Features | Reference(s) |
| Metal-Catalyzed | o-Aminobenzamide, Benzyl (B1604629) alcohol | [Ni(MeTAA)] catalyst, Toluene, 150°C | Acceptorless dehydrogenative coupling, high yields | |
| Metal-Free Chemical | o-Aminobenzamide, Styrene | DTBP (oxidant), p-TsOH, DMSO, 120°C | Metal- and catalyst-free (base reaction), uses inexpensive materials | mdpi.comsemanticscholar.org |
| Metal-Free Electrochemical | 2-Aminobenzamide, Benzyl alcohol | K2S2O8, undivided cell, constant current | Green, room temperature, no transition metal or base | nih.govrsc.org |
Multi-Component Reactions for Quinazolinone Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Several MCRs have been designed for the synthesis of the 4(3H)-quinazolinone scaffold.
A common three-component approach involves the condensation of anthranilic acid, an amine, and an orthoester. tandfonline.com These reactions are often catalyzed by acids. For instance, aluminium nitrate (B79036) has been shown to be an effective catalyst for the one-pot reaction of anthranilic acid, amines, and orthoesters at room temperature under solvent-free conditions, yielding products in minutes. Another strategy uses isatoic anhydride (B1165640), an aldehyde, and ammonium (B1175870) acetate (B1210297) in a one-pot reaction, oxidized by NaOCl in ethanol. derpharmachemica.com
More complex four-component syntheses have also been developed. A notable example is the palladium-catalyzed carbonylative coupling of 2-bromoanilines, trimethyl orthoformate, and various amines under carbon monoxide pressure. nih.gov This convergent method tolerates a wide range of functional groups and is highly selective for the quinazolinone product. nih.gov Heterogeneous catalysts, such as Pd on activated charcoal (Pd/C), have also been successfully employed in these four-component reactions, avoiding the need for expensive phosphine (B1218219) ligands and allowing for catalyst recovery. rsc.org
Synthesis via Aminobenzamides and Nitriles
Beyond their use in oxidative cyclizations, 2-aminobenzamides and their nitrile counterparts (2-aminobenzonitriles) are versatile precursors for quinazolinone synthesis.
From 2-Aminobenzamides: 2-Aminobenzamides can react with various partners. A phosphorous acid-catalyzed cyclocondensation with β-ketoesters provides 2-substituted quinazolinones in excellent yields through a selective C-C bond cleavage, operating under metal- and oxidant-free conditions. organic-chemistry.org In a different approach, a copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines also furnishes quinazolinone derivatives in good yields. organic-chemistry.org
From 2-Aminobenzonitriles: 2-Aminobenzonitriles offer a distinct route to the quinazolinone ring. A Ru(II) complex can catalyze a tandem reaction where 2-aminobenzonitriles are transformed into quinazolinones using an alcohol-water system. rsc.org This protocol is notable for its use of challenging alcohols like methanol. rsc.org Alternatively, a palladium-catalyzed cascade reaction involving 2-aminobenzonitriles and aryl bromides under a carbon monoxide atmosphere proceeds through aminocarbonylation, nitrile hydration, and subsequent cyclization to yield various quinazolinones. rsc.org Cobalt catalysts have also been employed in the tandem transformation of 2-aminobenzonitriles to quinazolinones, utilizing a hydration and dehydrogenative coupling strategy. acs.orgnih.gov
Alternative Annulation and Cyclization Approaches
Several other distinct strategies exist for constructing the 4(3H)-quinazolinone ring.
Aza-Wittig Reaction: The aza-Wittig reaction provides a powerful method for C=N bond formation. In quinazolinone synthesis, an intramolecular aza-Wittig reaction of an iminophosphorane, generated from an aryl azide, can be catalyzed by phosphines. beilstein-journals.org In one variation, this reaction converts aryl azides into 4(3H)-quinazolinones using a phosphine catalyst in combination with a reducing agent for the phosphine oxide byproduct. beilstein-journals.org Soluble polymer-supported aza-Wittig reactions have also been developed, where a PEG-supported iminophosphorane reacts with an isocyanate to form a carbodiimide, which then cyclizes with a secondary amine to yield 2-dialkylamino-4(3H)-quinazolinones. ccspublishing.org.cn
From Isatoic Anhydride: Isatoic anhydride is a common and reactive starting material for quinazolinone synthesis, serving as a stable equivalent of 2-aminobenzoyl cation. derpharmachemica.comorganic-chemistry.org One-pot, three-component reactions of isatoic anhydride, primary amines, and benzyl halides (which are oxidized in situ to aldehydes) produce 4(3H)-quinazolinones in excellent yields. organic-chemistry.org Another three-component method involves isatoic anhydride, ammonium acetate, and an aromatic aldehyde, with ceric ammonium nitrate as the oxidant. researchgate.net
Targeted Synthesis of 3-Butyl-4(3H)-Quinazolinone Derivatives
Specific substitution patterns on the quinazolinone ring are often required for desired biological or material properties. The synthesis of derivatives with a butyl group at the N-3 position can be achieved through several targeted approaches.
One direct method involves the reaction of 4-hydroxyquinazoline (B93491) (which exists in tautomeric equilibrium with 4(3H)-quinazolinone) with a primary amine. A novel method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to mediate the reaction between 4-hydroxyquinazolines and primary amines, including n-butylamine. nih.govacs.org This reaction proceeds under mild conditions and provides the N-3 substituted products in good yields. nih.govacs.org
Table 3: HATU-Mediated Synthesis of 3-Substituted-4(3H)-Quinazolinones
| 4-Hydroxyquinazoline Substrate | Amine | Yield (%) | Reference(s) |
| Unsubstituted | n-Butylamine | 70 | acs.org |
| Unsubstituted | Cyclohexylamine | 65 | acs.org |
| Unsubstituted | Benzylamine | 83 | acs.org |
| 7-Chloro | n-Butylamine | 68 | acs.org |
Another versatile route starts from isatoic anhydride. A one-pot, three-component reaction between isatoic anhydride, n-butylamine, and an aldehyde, in the presence of iodine and potassium hydroxide (B78521), can be used to synthesize 2,3-disubstituted quinazolinones, including those with an N-3 butyl group. tandfonline.com
Furthermore, a multi-step synthesis has been reported for novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones. nih.gov This pathway begins with the reaction of anthranilic acid and butyl isothiocyanate to form 3-butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then converted to 3-butyl-2-(methylthio)quinazolin-4(3H)-one, which upon reaction with hydrazine (B178648) hydrate (B1144303) yields the key precursor, 3-butyl-2-hydrazino-3H-quinazolin-4-one. This hydrazino derivative can then be reacted with various aldehydes and ketones to generate a library of 3-butyl-2-substituted amino-3H-quinazolin-4-ones. nih.gov
Introduction of Butyl Substituent at N-3 Position
The incorporation of a butyl group at the N-3 position of the quinazolinone ring is a key step in synthesizing the target compound, 3-butyl-4(3H)-quinazolinone. Several effective strategies have been developed to achieve this specific substitution.
One common approach begins with anthranilic acid, which is first acylated and then cyclized to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. nih.gov This benzoxazinone (B8607429) can then be treated with n-butylamine, which opens the ring and subsequently closes it to form the desired N-3-butyl-substituted quinazolinone. A variation of this involves reacting anthranilic acid with butyryl chloride to produce N-butyryl anthranilic acid, which is then cyclized with acetic anhydride to the corresponding benzoxazinone. tandfonline.com This intermediate reacts with primary amines, such as butylamine (B146782), to yield 3-butyl-2-substituted quinazolinones. tandfonline.com
Multi-component reactions (MCRs) offer a more direct and efficient route. A one-pot, three-component reaction of isatoic anhydride, n-butylamine, and an appropriate aldehyde in the presence of iodine and potassium hydroxide can directly yield 2,3-disubstituted 4(3H)-quinazolinones, with the butyl group from butylamine occupying the N-3 position. acs.org Another method involves the reaction of 2-amino-5-methylbenzoic acid with butyl isothiocyanate to generate 3-butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4-one, directly installing the butyl group at N-3. researchgate.net
Furthermore, direct N-alkylation of a pre-existing quinazolinone ring system is a viable method. This can be accomplished by treating the parent quinazolin-4(3H)-one with a butyl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetone, leading to the formation of the 3-butyl derivative. nih.gov
A summary of key synthetic precursors and methods is provided in the table below.
| Starting Material(s) | Reagent(s) | Product Type | Reference |
| Isatoic anhydride, n-Butylamine, Aldehyde | Iodine, KOH | 2,3-Disubstituted-4(3H)-quinazolinone | acs.org |
| Anthranilic acid | Butyryl chloride, Acetic anhydride, Primary amine | 3-Butyl-2-substituted-4(3H)-quinazolinone | tandfonline.com |
| 2-Amino-5-methylbenzoic acid | Butyl isothiocyanate | 3-Butyl-2-thioxo-quinazolinone derivative | researchgate.net |
| Quinazolin-4(3H)-one | Butyl halide, K2CO3 | 3-Butyl-4(3H)-quinazolinone | nih.gov |
Derivatization Strategies at C-2 and other Positions for 3-Butyl Variants
Once the 3-butyl-4(3H)-quinazolinone scaffold is established, further functionalization, particularly at the C-2 position, is often pursued to modulate its chemical and biological properties. A common strategy involves creating a reactive handle at the C-2 position.
For instance, 3-butyl-2-mercaptoquinazolin-4(3H)-one can be synthesized and subsequently serve as a versatile intermediate. researchgate.net The sulfur atom at C-2 can be alkylated, for example, with ethyl bromoacetate, to form a thioether. researchgate.net This product can be further reacted with hydrazine hydrate to produce a hydrazide, which is then condensed with various aldehydes to create a diverse library of C-2 substituted derivatives. researchgate.net A similar approach involves the alkylation of the C-2 thioxo group in 3-butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4-one with different alkylating agents to yield a range of thioethers. researchgate.net
Another powerful method for C-2 derivatization starts with 3-butyl-2-hydrazino-3H-quinazolin-4-one. The hydrazino group at the C-2 position is highly nucleophilic and can be readily reacted with a variety of aldehydes and ketones. This condensation reaction leads to the formation of hydrazone linkages, yielding a series of novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones. rsc.org Research has shown that increasing the lipophilicity at the C-2 position, such as by introducing a butyl group, can be a beneficial modification strategy. scholarsresearchlibrary.com
The following table outlines derivatization approaches for 3-butyl quinazolinone variants.
| 3-Butyl Precursor | Reagent(s) | Type of Derivatization at C-2 | Reference |
| 3-Butyl-2-hydrazino-3H-quinazolin-4-one | Aldehydes, Ketones | Hydrazone formation | rsc.org |
| 3-Butyl-2-mercaptoquinazolin-4(3H)-one | Ethyl bromoacetate, Hydrazine, Aldehydes | Thioether and hydrazide formation, followed by condensation | researchgate.net |
| 3-Butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4-one | Alkylating agents | S-alkylation (Thioether formation) | researchgate.net |
Green Chemistry Approaches in Quinazolinone Synthesis
In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for synthesizing the quinazolinone scaffold. These green approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times and often improving yields compared to conventional heating. scholarsresearchlibrary.comresearchgate.net For example, the cyclocondensation of anthranilic acid, orthoesters, and anilines can be achieved in minutes under solvent-free conditions using a heteropolyacid catalyst and microwave irradiation. researchgate.net Iron-catalyzed cyclization of 2-halobenzoic acids and amidines has also been successfully performed in water under microwave heating, representing a green method due to the use of an inexpensive metal and an aqueous medium. rsc.org
Ultrasound irradiation is another energy-efficient technique that promotes the synthesis of quinazolinones. frontiersin.org It can facilitate the one-pot, three-component reaction of isatoic anhydride, aldehydes, and anilines in water, a green solvent. frontiersin.org Ultrasound has been shown to accelerate the condensation cyclization of o-aminobenzamides and aldehydes, allowing for rapid synthesis at ambient temperature and pressure without a metal catalyst. rsc.orgrsc.org
The use of green solvents and catalysts is a cornerstone of these methodologies. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been used as environmentally friendly media for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. doaj.orgtandfonline.com Catalyst-free systems are particularly attractive; one such method involves simply heating aldehydes and anthranilamides under air, which acts as a cheap and readily available oxidant. tandfonline.com Furthermore, visible light-driven photocatalysis using curcumin-sensitized titanium dioxide nanoparticles provides a sustainable one-pot method for quinazoline synthesis. mdpi.com An H₂O₂-mediated protocol using DMSO as a carbon source offers another sustainable route to the quinazolinone scaffold, employing a green oxidant. acs.org
Chemoenzymatic and Biosynthetic Pathways for Quinazolinone Scaffolds
Quinazolinone alkaloids are a significant class of natural products found in fungi, plants, and microorganisms. tandfonline.comrsc.org Their natural synthesis provides insights into highly efficient and selective enzymatic pathways, which can inspire chemoenzymatic and biosynthetic production methods.
Enzymatic Formation Mechanisms in Fungi
Fungi, particularly from the Aspergillus and Penicillium genera, are prolific producers of quinazolinone-containing alkaloids. frontiersin.orgresearchgate.netmdpi.com The biosynthesis of these complex molecules often starts from simple precursors like anthranilic acid and amino acids. frontiersin.org For instance, the biosynthesis of fumiquinazoline alkaloids involves the cyclization of a tripeptide composed of anthranilate, tryptophan, and another amino acid (e.g., alanine). nih.gov
Recent studies have begun to unravel the specific enzymatic machinery. In the biosynthesis of chrysogine in Fusarium tricinctum, an unusual α-ketoglutarate-dependent dioxygenase was found to catalyze the oxidative cleavage of a C-N bond in a tripeptide to form a dipeptide, a key step in forming the quinazolinone scaffold. bohrium.com Chemoenzymatic approaches have also been developed, combining chemical synthesis with biological catalysis. For example, laccase, an oxidoreductase enzyme, has been used in a cooperative catalytic system with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for the aerobic oxidation of dihydroquinazolinones to the final quinazolinone products in aqueous media. rsc.org Another approach combines the enzymatic catalysis of α-Chymotrypsin for the initial cyclization, followed by a photocatalytic oxidation step to yield the quinazolinone. nih.gov Bakers' yeast has also been employed for the mild, room-temperature reductive cyclization of 2-azidobenzoyl lactams to produce pyrrolo[2,1-b]quinazolinones. acs.org
Nonribosomal Peptide Synthase Involvement in Scaffold Assembly
The assembly of the peptide precursors for fungal quinazolinone alkaloids is orchestrated by large, multimodular enzymes known as Nonribosomal Peptide Synthetases (NRPSs). asm.org These enzymatic assembly lines are responsible for selecting, activating, and condensing the specific building blocks, including the non-proteinogenic amino acid anthranilate. nih.govasm.org
Bioinformatic and biochemical studies have identified specific NRPSs involved in these pathways. For example, the biosynthesis of fumiquinazoline A in Aspergillus fumigatus involves an NRPS that activates anthranilate. nih.govasm.org The biosynthesis of chrysogine utilizes a unique two-module NRPS with an unusual terminal condensation domain that assembles a tripeptide from anthranilic acid, alanine, and phenylalanine. bohrium.com This represents an alternative enzymatic logic for the construction of the 4(3H)-quinazolinone core compared to previously studied pathways. bohrium.com The discovery and characterization of these NRPS systems and their specific domains are crucial for understanding the natural synthesis of quinazolines and for harnessing these enzymes for biotechnological applications. nih.govdntb.gov.ua
Pharmacological Activities and Molecular Mechanisms of 4 3h Quinazolinone Derivatives
General Anticancer Potency of the 4(3H)-Quinazolinone Scaffold
Quinazolinone derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer effects against various cancer cell lines. mdpi.comresearchgate.net The anticancer mechanisms are diverse and often depend on the specific substitutions on the quinazolinone ring.
Inhibition of Kinase Enzymes (e.g., EGFR, PI3Ks)
The 4(3H)-quinazolinone core is a well-known scaffold for the development of kinase inhibitors. iajpr.comnih.govmdpi.com Certain derivatives have been shown to target the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks), which are crucial in cancer cell signaling pathways that control proliferation and survival. nih.govresearchgate.net For instance, some of the most successful EGFR inhibitors in clinical use, such as gefitinib (B1684475) and erlotinib, feature a 4-anilinoquinazoline (B1210976) core, a related structure. iajpr.com The inhibition of these kinases can disrupt downstream signaling, leading to decreased tumor growth. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
Many quinazolinone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. nih.govmdpi.commdpi.com Studies on various derivatives have shown they can halt the cell cycle at different phases, such as G2/M or G1, preventing cancer cells from dividing. mdpi.comnih.gov This is often accompanied by the upregulation of pro-apoptotic proteins and the cleavage of key molecules like PARP, which are hallmarks of apoptosis. mdpi.comnih.gov
RNA Polymerase I Inhibition
While less common, targeting ribosomal RNA (rRNA) synthesis by inhibiting RNA Polymerase I (Pol I) is an emerging anticancer strategy. dntb.gov.ua Deregulated rRNA synthesis is a characteristic feature of many cancer cells, making Pol I a viable therapeutic target. Although specific studies on 3-butyl-4(3H)-quinazolinone are absent, other novel small molecules have been developed to selectively inhibit Pol I, leading to the induction of senescence and autophagy in tumor cells. dntb.gov.ua
Mechanisms of Cytotoxic Activity
The cytotoxic (cell-killing) activity of quinazolinone derivatives is the result of the above-mentioned mechanisms, among others. researchgate.netnih.gov By interfering with critical cellular processes like signaling through kinase pathways, cell division, and survival mechanisms, these compounds can selectively kill cancer cells or inhibit their proliferation. nih.govnih.gov The specific nature of the substituents on the quinazolinone ring plays a crucial role in determining the potency and selectivity of the cytotoxic effect. researchgate.net
General Antimicrobial Efficacy of the 4(3H)-Quinazolinone Scaffold
The quinazolinone nucleus is also a privileged structure in the development of new antimicrobial agents, particularly against drug-resistant bacteria. nih.govfrontiersin.org
Antibacterial Activity: Inhibition of Bacterial Enzymes (e.g., PBP2a, NDH-2)
A key mechanism for the antibacterial action of some 4(3H)-quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) is the inhibition of Penicillin-Binding Protein 2a (PBP2a). nih.govmdpi.com PBP2a is the enzyme that confers resistance to most β-lactam antibiotics. mdpi.com Certain quinazolinones have been found to bind to an allosteric site on PBP2a, a location distinct from the active site. nih.govresearchgate.net This binding event triggers a conformational change that opens the active site, making it susceptible to inhibition by β-lactam antibiotics, thus restoring their efficacy. nih.govresearchgate.net This allosteric modulation represents a novel approach to combating antibiotic resistance. nih.gov
Antifungal Activity: Membrane Permeability Modulation and Other Mechanisms
Derivatives of 4(3H)-quinazolinone have demonstrated notable antifungal activity against a range of pathogenic fungi. nih.govmdpi.comresearchgate.net The structural versatility of the quinazolinone ring allows for modifications that can enhance antifungal potency. nih.gov
One of the proposed mechanisms for the antifungal action of certain 4(3H)-quinazolinone derivatives involves the disruption of fungal cell membrane integrity. Studies on 1,4-pentadiene-3-one derivatives incorporating a quinazolinone moiety have shown that these compounds can cause abnormal collapse and shriveling of fungal hyphae. nih.gov This morphological damage is indicative of an impact on cell permeability, leading to increased leakage of cytoplasmic contents and eventual cell membrane breakdown. nih.gov This disruption of the fungal membrane is a key factor in inhibiting fungal growth. nih.gov
The antifungal efficacy of these derivatives is often influenced by the nature and position of substituents on the quinazolinone core. For instance, in a series of pyrazol-quinazolinone compounds, the presence of a cyano group was found to enhance inhibitory effects against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola, while chloro-substituted derivatives were more effective against Rhizoctonia solani AG1. mdpi.com
Table 1: Antifungal Activity of Selected 4(3H)-Quinazolinone Derivatives
| Compound | Target Fungi | Activity | Reference |
| Pyrazol-quinazolinone with cyano group | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |
| 1,4-pentadiene-3-one derivative (W12) | Sclerotinia sclerotiorum | EC50 of 0.70 µg/mL | nih.gov |
| 1,4-pentadiene-3-one derivative (W12) | Phomopsis sp. | EC50 of 3.84 µg/mL | nih.gov |
Antitubercular Activity and Target Interactions
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents, and 4(3H)-quinazolinone derivatives have emerged as a promising class of compounds. mdpi.comrawdatalibrary.netijprajournal.com
Research into the mechanism of action of these derivatives has identified potential molecular targets within the mycobacterium. For a series of 2,3-dihydroquinazolin-4(1H)-one derivatives, computational studies have suggested that the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme could be a potential target. mdpi.com BioA is a key enzyme in the biotin (B1667282) biosynthesis pathway of M. tuberculosis, which is essential for its survival. Inhibition of this enzyme would disrupt a vital metabolic process, leading to a bactericidal effect. mdpi.com
The substitution pattern on the quinazolinone scaffold plays a critical role in the antitubercular activity. For example, derivatives with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position have shown significant activity against the H37Rv strain of M. tuberculosis. mdpi.com Furthermore, the introduction of an imidazole (B134444) ring at the 2-position has been found to confer activity against multidrug-resistant strains. mdpi.com In another study, 4-(S-Butylthio)quinazoline demonstrated greater activity than the frontline drug isoniazid (B1672263) against atypical strains of mycobacteria. nih.gov
Table 2: Antitubercular Activity of Selected Quinazolinone Derivatives
| Compound | Target Strain | MIC | Reference |
| 2,3-dihydroquinazolin-4(1H)-one with di-substituted aryl moiety (3l, 3m) | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |
| 2,3-dihydroquinazolin-4(1H)-one with imidazole ring (3k) | M. tuberculosis H37Rv | 4 µg/mL | mdpi.com |
| 2,3-dihydroquinazolin-4(1H)-one with imidazole ring (3k) | Multidrug-resistant M. tuberculosis | 16 µg/mL | mdpi.com |
| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | More active than isoniazid | nih.gov |
Anti-inflammatory Properties and Inflammatory Pathway Interventions
Numerous 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory effects, with some demonstrating potent activity. nih.govnih.govresearchgate.netresearchgate.netfabad.org.tr The anti-inflammatory potential of this class of compounds is underscored by the fact that established non-steroidal anti-inflammatory drugs (NSAIDs) like proquazone (B1679723) and fluproquazone (B1673475) feature a quinazolinone core. rsc.org
A key mechanism through which 4(3H)-quinazolinone derivatives exert their anti-inflammatory effects is by modulating the production of pro-inflammatory mediators. Nitric oxide (NO) is a significant signaling molecule in inflammation, and its overproduction can lead to tissue damage. rsc.org Certain novel quinazoline-4(3H)-one-2-carbothioamide derivatives have been shown to potently inhibit NO production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org Computational modeling suggests that these compounds may act as inhibitors of Toll-like receptor 4 (TLR4) signaling, a critical pathway in the inflammatory response. rsc.org
The inhibition of enzymes that play a central role in the inflammatory cascade is another important mechanism of action for 4(3H)-quinazolinone derivatives. Cyclooxygenase (COX) enzymes, particularly COX-2, are key to the synthesis of prostaglandins, which are potent inflammatory mediators. The natural quinazolinone derivative, rutaecarpine, is a selective COX-2 inhibitor. rsc.org Synthetic derivatives have also been developed as potent and selective COX-2 inhibitors. For instance, certain 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones have demonstrated strong COX-2 inhibitory activity with high selectivity indices, comparable to the reference drug celecoxib. nih.gov
Table 3: Anti-inflammatory Activity of Selected 4(3H)-Quinazolinone Derivatives
| Compound | Mechanism of Action | IC50 / ED50 | Reference |
| Quinazoline-4(3H)-one-2-carbothioamide derivative (8k) | NO Production Inhibition | IC50 = 1.12 µM | rsc.org |
| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (4) | COX-2 Inhibition | IC50 = 0.33 µM | nih.gov |
| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (6) | COX-2 Inhibition | IC50 = 0.40 µM | nih.gov |
Antioxidant Capacity and Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. 4(3H)-Quinazolinone derivatives, particularly those bearing phenolic substituents, have been investigated for their antioxidant potential. mdpi.comnih.govsapub.orgresearchgate.net
A primary mechanism by which antioxidant compounds neutralize free radicals is through hydrogen atom transfer (HAT). mdpi.com In this process, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. Phenolic compounds are particularly effective HAT-based antioxidants due to the relative stability of the resulting phenoxyl radical. mdpi.com
Studies on hybrid molecules containing both a quinazolin-4-one scaffold and a phenol (B47542) moiety have shown that these compounds can exert strong antioxidant effects, in some cases surpassing that of standard antioxidants like ascorbic acid and Trolox. mdpi.comresearchgate.net The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom. sapub.org The presence of ortho-diphenolic substitution has been found to be particularly beneficial for the antioxidant activity of these quinazolinone derivatives. mdpi.com
Table 4: Antioxidant Activity of a Selected 4(3H)-Quinazolinone Derivative
| Compound | Assay | Activity | Reference |
| Quinazolin-4(3H)-one with three e-donating groups (5) | DPPH Scavenging | 61.526 ± 2.968 % inhibition at 1 mg/mL | sapub.org |
Electron Transfer Mechanisms
The antioxidant capacity of quinazolinone derivatives is a significant aspect of their pharmacological profile, often attributed to their ability to participate in electron transfer processes. The core quinazolin-4(3H)-one structure is associated with the ability to counteract free radicals. sapub.org This activity is primarily linked to their potential to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). sapub.orgmdpi.com
The mechanism of action involves the stabilization of the resulting radical through electron delocalization across the heterocyclic ring system. sapub.org Studies on various quinazolin-4(3H)-one derivatives have demonstrated their capacity for scavenging radicals like diphenylpicrylhydrazyl (DPPH), where a color change from purple to yellow indicates the compound's electron or hydrogen radical donating ability. sapub.org The antioxidant effects of these compounds appear to be directly related to the presence of the quinazolin-4(3H)-one ring, which can be further enhanced by the addition of other functional groups, such as fused heterocyclic or thiazole (B1198619) rings. sapub.org Theoretical studies using density functional theory (DFT) have also been employed to confirm the valuable activities of these compounds against free radicals. sapub.org
Metal Ion Chelation Properties
The structure of 4(3H)-quinazolinone derivatives allows them to act as chelating agents for various metal ions. These compounds possess coordinating sites that can form complexes with different metals. researchgate.net The nitrogen and oxygen atoms within the quinazolinone scaffold can act as donor sites, enabling the formation of stable complexes with metal ions.
Research into phenolic derivatives of quinazolin-4(3H)-one has explored their metal ion chelation capabilities. mdpi.com Interestingly, the nature of the substituent at the N3 position plays a role in the stability of these metal complexes. It has been suggested that bulky substituents, such as a butyl group, grafted onto the N3 atom of the quinazolinone ring might provide better stabilization for the resulting chelated complex compared to smaller substituents. researchgate.net This suggests that the 3-butyl- substitution on the 4(3H)-quinazolinone scaffold could positively influence its ability to chelate metal ions, a property that is significant in various biological processes and potential therapeutic applications.
Central Nervous System (CNS) Activity Profiles
Anticonvulsant Activity and GABA-A Receptor Interactions
The quinazolin-4(3H)-one nucleus is a well-established pharmacophore associated with central nervous system activity, particularly anticonvulsant effects. nih.gov Since the discovery of methaqualone, a sedative-hypnotic agent, numerous derivatives have been synthesized and investigated for their potential as anticonvulsant drugs with improved safety profiles. nih.gov The mechanism for this activity is often linked to the modulation of the GABAergic system. Several 4(3H)-quinazolinone derivatives have shown an affinity for the GABA-A receptor complex, which is a primary target for many anticonvulsant medications. nih.govmdpi.com For instance, afloqualone (B1666628) and diproqualone (B163189) are known GABAergic agents from this chemical class. nih.gov The anticonvulsant action of some derivatives has been attributed to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov While extensive research has been conducted on the broader class, specific derivatives have shown significant protection against pentylenetetrazole (PTZ)-induced seizures, acting as GABA receptor agonists. researchgate.net
Analgesic Effects and Related Pathways
Derivatives of 3-butyl-4(3H)-quinazolinone have been synthesized and evaluated for their analgesic properties. A series of novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones were investigated for their pain-relieving effects using the tail-flick method in mice. researchgate.net These studies revealed that several compounds exhibited moderate to significant analgesic activity. researchgate.netnih.gov
The research identified that the nature of the substitution at the 2-position of the 3-butyl-quinazolinone ring significantly influences the analgesic potency. researchgate.net Among the synthesized compounds, 3-butyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-one (AS3) was identified as the most active analgesic agent, showing potency greater than the reference standard, diclofenac (B195802) sodium. researchgate.netnih.gov The activity of these compounds generally increased over time, reaching a peak effect at 2 hours post-administration. researchgate.net
| Compound ID | Substituent at 2-position | Analgesic Activity Profile | Reference |
|---|---|---|---|
| AS1 | 1-methylpropylidene-hydrazino | Good activity | researchgate.net |
| AS2 | 1-ethylpropylidene-hydrazino | Increased activity compared to AS1 | researchgate.net |
| AS3 | 1-methylbutylidene-hydrazino (isomer of AS2) | Emerged as the most active agent; more potent than diclofenac sodium | nih.gov, researchgate.net |
Anxiolytic Properties
The 4(3H)-quinazolinone scaffold is present in compounds that have been developed for their anxiolytic properties. A notable example is Etaqualone, which is recognized as an anxiolytic agent. nih.gov This indicates the potential of the quinazolinone core structure to interact with CNS pathways involved in anxiety. The lipophilicity of quinazolinones aids their penetration across the blood-brain barrier, making them suitable candidates for targeting central nervous system disorders. nih.gov While specific studies focusing solely on the anxiolytic effects of 3-butyl-4(3H)-quinazolinone are not extensively detailed in the reviewed literature, the established activity of structurally related compounds suggests this as a potential area for its pharmacological action.
Other Reported Pharmacological Activities (Mechanistic Review)
The 4(3H)-quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its association with a wide spectrum of biological activities. nih.gov Derivatives of this core structure have been investigated for numerous therapeutic applications beyond their CNS effects.
Anti-inflammatory Activity: Many quinazolinone derivatives exhibit significant anti-inflammatory properties. nih.govmdpi.com Specifically, derivatives of 3-butyl-4(3H)-quinazolinone have been evaluated for anti-inflammatory effects using the carrageenan-induced paw edema test in rats. researchgate.net The compound 3-butyl-2-(1-ethylpropylidene-hydrazino)-3H-quinazolin-4-one (AS2) was found to be a potent anti-inflammatory agent, with activity moderately higher than the standard drug diclofenac sodium. researchgate.netnih.gov The mechanism is often linked to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes. nih.gov
Antimicrobial Activity: The quinazolinone ring is a core component of many compounds with antibacterial and antifungal properties. nih.gov Various substitutions on the quinazolinone ring have been shown to yield compounds effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, some novel 2-butyl-3-substituted quinazolin-4-(3H)-ones have demonstrated significant antibacterial activity. nih.gov
Anticancer Activity: A substantial body of research has focused on the anticancer potential of quinazolinone derivatives. nih.govmdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases, which are involved in cell growth and differentiation. mdpi.com Marketed drugs like Gefitinib and Idelalisib contain the quinazoline (B50416) core and function as kinase inhibitors. nih.govmdpi.com Other mechanisms include the induction of apoptosis (programmed cell death) in cancer cells. mdpi.com
Antihypertensive Mechanisms
Derivatives of 4(3H)-quinazolinone have been extensively investigated for their potential as antihypertensive agents. A number of these compounds have demonstrated the ability to lower blood pressure in preclinical studies, suggesting multiple potential mechanisms of action.
Research into novel substituted quinazolin-4(3H)-one derivatives has revealed that certain compounds exhibit a significant hypotensive effect, which is often accompanied by bradycardia (a slowing of the heart rate). nih.govresearchgate.netresearchgate.net This dual action suggests a mechanism that may involve the modulation of adrenergic receptors. For instance, some derivatives have shown better activity than the reference drug Prazosin, which is known to act by blocking α1-adrenergic receptors. nih.govresearchgate.netresearchgate.net The blockade of these receptors in blood vessels leads to vasodilation and a subsequent reduction in blood pressure.
The structure-activity relationship of these compounds is crucial for their antihypertensive effects. Studies on 2-butyl-3-substituted quinazolin-4(3H)-ones have provided insights into how substitutions on the quinazolinone core influence biological activity. While specific antihypertensive data for 3-butyl-4(3H)-quinazolinone is not extensively detailed in the cited literature, the investigation of related compounds, such as those with a butyl group at the 2-position, indicates that the presence and position of alkyl groups can significantly impact the pharmacological profile. nih.gov For example, a variety of 2-butyl-3-substituted quinazolin-4-(3H)-ones have been synthesized and shown to possess significant analgesic and anti-inflammatory activities, which can be mechanistically linked to pathways that also influence blood pressure regulation. nih.gov
Table 1: Antihypertensive Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound Type | Observed Effect | Potential Mechanism of Action | Reference |
|---|---|---|---|
| Substituted quinazolin-4(3H)-ones | Hypotensive effect, Bradycardia | α1-adrenergic receptor blockade | nih.govresearchgate.netresearchgate.net |
Antimalarial Actions
Malaria remains a significant global health challenge, and the development of new antimalarial agents is a critical area of research. The 4(3H)-quinazolinone scaffold has emerged as a promising starting point for the design of novel antimalarial drugs.
In vivo studies have demonstrated that 2,3-disubstituted-4(3H)-quinazolinone derivatives possess significant antimalarial activity against Plasmodium berghei, a model parasite used in preclinical screening. nih.govnih.govresearchgate.net These compounds have shown a notable percentage of parasitemia suppression in infected mice. nih.govnih.gov While the precise mechanism of action for many of these derivatives is still under investigation, their efficacy in animal models highlights their potential as lead compounds for further development.
Table 2: In Vivo Antimalarial Activity of 2,3-Disubstituted-4(3H)-Quinazolinone Derivatives against P. berghei
| Compound Class | Parasite Strain | Key Finding | Reference |
|---|
Antiviral Properties
The versatility of the 4(3H)-quinazolinone structure has also led to the discovery of its antiviral potential against a range of viruses. Various derivatives have been synthesized and evaluated for their ability to inhibit viral replication and activity.
Research has shown that certain quinazolinone compounds exhibit potent antiviral activities against Zika virus (ZIKV) and Dengue virus (DENV). nih.gov Furthermore, derivatives of 2-phenyl-3-substituted quinazolin-4(3H)-ones have been screened for a wide spectrum of antiviral activities and have shown promise. internationalscholarsjournals.com For instance, specific compounds have demonstrated activity against viruses such as vaccinia virus, parainfluenza-3 virus, and Coxsackie virus B4. internationalscholarsjournals.com
The mechanism of antiviral action for these compounds can vary depending on the specific virus and the substitutions on the quinazolinone ring. N-substituted quinazolinones have also been explored for their antiviral potential. For example, a series of hybrids of functionalized N1-[(1H-1,2,3-triazol-4-yl)methyl]quinazoline-2,4-dione showed profound antiviral activities against Respiratory Syncytial Virus (RSV). kuleuven.be This suggests that modifications at the nitrogen positions of the quinazolinone core are a viable strategy for developing new antiviral agents. The potential for a 3-butyl substituent to contribute to antiviral activity is an area that warrants further investigation, given the broad antiviral profile of the parent scaffold.
Table 3: Antiviral Activity of Selected Quinazolinone Derivatives
| Compound Class | Target Virus(es) | Key Finding | Reference |
|---|---|---|---|
| Tri-substituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | Potent antiviral activities. | nih.gov |
| 2-Phenyl-3-disubstituted quinazolin-4(3H)-ones | Vaccinia virus, Parainfluenza-3 virus, Coxsackie virus B4 | Specific antiviral activity against various viruses. | internationalscholarsjournals.com |
Structure Activity Relationship Sar Studies of 4 3h Quinazolinones
Impact of Substituents at N-3 Position (including Butyl Group) on Biological Activity
The N-3 position of the 4(3H)-quinazolinone ring system is a critical site for substitution, with modifications at this position significantly influencing the compound's biological activity. The introduction of various substituents, ranging from simple alkyl chains to complex heterocyclic rings, has been shown to modulate the pharmacological properties of these derivatives. researchgate.netnih.gov
The nature of the substituent at the N-3 position can impact the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity, all of which are crucial for its interaction with biological targets. For instance, in a series of 2,3-disubstituted-4(3H)quinazolinone derivatives, the introduction of different groups at the N-3 position was a key synthetic step in generating compounds with potential biological activities. nih.gov
While specific data on the 3-butyl substituent was not extensively detailed in the provided search results, the general principles of SAR at the N-3 position suggest that the butyl group, as a lipophilic alkyl chain, would enhance the compound's lipid solubility. This increased lipophilicity can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its distribution in the body. The size and flexibility of the butyl group can also affect how the molecule fits into the binding site of a target protein.
Studies on related compounds have shown that varying the alkyl chain length at the N-3 position can lead to a range of biological effects. For example, in a series of anticonvulsant quinazolinone derivatives, modifications at the N-3 position, including the introduction of chloroethylcarbonylamino groups, were found to be more active than their chloromethylcarbonylamino analogues, highlighting the importance of the side chain's nature at this position. nih.gov
Furthermore, the introduction of larger aromatic or heterocyclic moieties at the N-3 position has been a common strategy to enhance the biological activity of quinazolinones. For instance, the presence of a phenyl group at this position is a common feature in many biologically active quinazolinone derivatives. The substitution pattern on this N-3 aryl ring can further fine-tune the activity.
Role of Substitutions at C-2 Position in Modulating Potency and Selectivity
The C-2 position of the 4(3H)-quinazolinone scaffold is another key site for chemical modification that significantly influences the potency and selectivity of its derivatives. A wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, have been introduced at this position, leading to a diverse range of pharmacological activities. nih.govnih.gov
The nature of the substituent at the C-2 position can profoundly impact the molecule's interaction with its biological target. For example, in a study of quinazolinones as antibacterial agents, variations at the C-2 position were explored to improve activity against S. aureus. acs.org It was found that while some substitutions were well-tolerated, others led to a loss of activity. For instance, the presence of a phenyl group at C-2 was a common feature, and substitutions on this phenyl ring were found to be critical. Generally, meta and ortho substitutions on the C-2 phenyl ring were equally active, while para substitutions were often not tolerated. acs.orgnih.gov
The electronic properties of the substituent at C-2 also play a crucial role. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been shown to be beneficial for the antifungal activity of 4(3H)-quinazolinones. nih.gov In contrast, in other studies, electron-donating groups on a C-2 aryl substituent were found to be important for certain biological activities.
The steric bulk of the C-2 substituent is another determining factor. In some cases, bulkier substituents can enhance binding affinity by providing additional points of interaction with the target protein. However, excessively bulky groups can also lead to steric hindrance, preventing the molecule from fitting into the active site. For example, in a series of 2-substituted quinazolin-4(3H)-ones with antiproliferative activities, the presence of a naphthyl group at C-2 was found to be unfavorable for cytotoxic activity compared to phenyl-substituted analogues. nih.gov
Furthermore, the introduction of specific functional groups at the C-2 position can impart new properties to the molecule. For example, the incorporation of a hydroxyl group on a C-2 phenyl ring was found to be essential for the antioxidant activity of 2-phenylquinazolin-4(3H)-one derivatives. mdpi.com
Influence of Substituents on the Fused Benzene (B151609) Ring (C-5, C-6, C-7, C-8)
For instance, the introduction of halogen atoms on the benzene ring has been a common strategy to enhance the pharmacological profile of quinazolinones. Halogenation can increase the lipophilicity of the molecule, which can improve its absorption and distribution. nih.gov Moreover, halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of the compound to its target. For example, a study on the antihyperlipidemic activities of 4(3H)-quinazolinone and its halogenated derivatives showed that 6,8-dibromo-2-methyl-4(3H)-quinazolinone and 6-iodo-2-methyl-4(3H)-quinazolinone exhibited significant reductions in serum triacylglycerol levels. nih.gov
The position of the substituent on the benzene ring is also crucial. Different positional isomers can exhibit distinct biological activities. For example, in a series of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives, the position of substituents on the fused benzene ring was found to influence their central nervous system depressant activity. acs.org
Furthermore, the introduction of other functional groups, such as nitro groups, can also impact the biological activity. In the development of antimycobacterial 4(3H)-quinazolinones, it was found that a nitro group on the benzene ring of a benzyl (B1604629) side chain was necessary for activity. nih.gov
The presence of a basic side chain at the C-8 position has been explored to identify the optimal structural requirements for biological activity in a series of 2-substituted quinazolines with antiproliferative activity. nih.gov This highlights the importance of this position for introducing functionalities that can interact with specific residues in the target protein.
Contributions of Specific Chemical Moieties to Pharmacological Profiles
The pharmacological profile of 4(3H)-quinazolinone derivatives can be significantly enhanced by the incorporation of various chemical moieties. These appended functional groups can introduce new interaction points with biological targets, alter the physicochemical properties of the parent molecule, and ultimately lead to improved potency and selectivity.
Hydrazone Moiety: The hydrazone moiety (-NH-N=CH-) is a versatile functional group that has been widely incorporated into the 4(3H)-quinazolinone scaffold to generate compounds with a broad spectrum of biological activities. mdpi.com Hydrazone derivatives of quinazolinones have demonstrated antimicrobial, anti-inflammatory, analgesic, and anticancer properties. mdpi.commdpi.com The presence of the azomethine group in hydrazones is believed to be crucial for their biological activity, as it can participate in hydrogen bonding and other interactions with biological targets. For example, quinazolinone-hydrazone derivatives have been investigated as antimicrobial agents targeting DNA gyrase. mdpi.com
Thiosemicarbazide (B42300) Moiety: The thiosemicarbazide moiety (-NH-CS-NH-NH2) is another important pharmacophore that, when linked to the 4(3H)-quinazolinone core, can impart significant biological activity. The presence of the thione group (C=S) and the hydrazine (B178648) functionality contributes to the molecule's ability to interact with various biological targets. Thiosemicarbazides derived from 2-hydrazino-3-phenyl-4(3H)-quinazolinone have been synthesized and evaluated for their antibacterial and antifungal activities. ekb.eg
Triazole Moiety: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. The incorporation of a triazole ring into the 4(3H)-quinazolinone structure has led to the development of hybrid molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects. nih.govresearchgate.netnih.gov The triazole moiety can act as a rigid linker, orienting other functional groups for optimal interaction with the target. It can also participate in hydrogen bonding and other non-covalent interactions. For instance, quinazolinone-triazole hybrids have been synthesized and shown to possess valuable cytotoxic effects. nih.gov
Phenolic Substituents: The introduction of phenolic hydroxyl groups onto the 4(3H)-quinazolinone scaffold has been shown to be a successful strategy for developing compounds with potent antioxidant activity. nih.govnih.gov The number and position of the hydroxyl groups on the aromatic ring are critical for the antioxidant potential. Ortho-diphenolic derivatives of quinazolin-4(3H)-one have been found to exhibit stronger antioxidant effects compared to other substitution patterns. nih.gov The phenolic hydroxyl groups can act as hydrogen donors, neutralizing free radicals and thus protecting against oxidative stress.
Furanyl Substituents: The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom. While the search results did not provide extensive information specifically on the impact of furanyl substituents on the biological activity of 4(3H)-quinazolinones, the inclusion of heterocyclic rings in general is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In one study, a furan ring was explored as a substituent, but it was not well-tolerated in the context of antibacterial activity against S. aureus. acs.org
Lipophilic Chains: The attachment of lipophilic chains, such as alkyl groups, to the 4(3H)-quinazolinone core can significantly influence the compound's physicochemical properties and biological activity. Increasing the lipophilicity can enhance the molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. In the context of antimycobacterial activity, it was found that lipophilic substituents were highly beneficial, whereas electron-donating groups were not well-tolerated. nih.gov The length and branching of the lipophilic chain can be optimized to achieve the desired balance between solubility and membrane permeability.
Stereochemical Considerations in Activity Modulation
Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in determining the biological activity of a drug candidate. mdpi.com The interaction between a ligand (drug molecule) and its biological target (e.g., an enzyme or receptor) is highly specific and often dependent on the precise spatial orientation of the ligand's functional groups. Different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significantly different pharmacological activities, with one isomer often being much more potent than the others (the eutomer), or even having a different or undesirable effect. mdpi.com
The specific compound, 4(3H)-Quinazolinone, 3-butyl-, is an achiral molecule. The n-butyl group attached at the 3-position does not create a stereocenter, and therefore, the parent compound does not exist as enantiomers or diastereomers. Consequently, stereochemical considerations for activity modulation are not applicable to 3-butyl-4(3H)-quinazolinone itself.
However, in the context of Structure-Activity Relationship (SAR) studies, chirality could be introduced through modifications to the 3-butyl-4(3H)-quinazolinone scaffold. For instance, introducing a substituent on the butyl chain (e.g., creating a sec-butyl or 2-methylbutyl group) or on the quinazolinone ring system could create a chiral center. In such hypothetical derivatives, it would be crucial to:
Synthesize and separate the individual stereoisomers.
Evaluate the biological activity of each isomer independently.
Determine if the biological target shows stereoselectivity, where it preferentially binds to one isomer over another.
Such studies would reveal the optimal 3D conformation for target engagement, guiding further drug design. While SAR studies on the broader quinazolinone class have shown that substitutions at various positions significantly impact activity, specific research detailing the stereochemical modulation of chiral 3-butyl-4(3H)-quinazolinone derivatives is not extensively documented in publicly available literature. nih.govnih.gov The general principle remains that for any chiral derivative in this class, a thorough investigation of its stereoisomers is a critical component of lead optimization. mdpi.com
Ligand Efficiency and Druggability Assessment from SAR Data
In drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and related metrics are key tools used to assess the "quality" of a compound during the hit-to-lead and lead optimization phases. taylorandfrancis.comcreative-biolabs.com These metrics normalize potency with respect to molecular size, helping to identify compounds that are more likely to be developed into successful drugs with favorable pharmacokinetic profiles. taylorandfrancis.com
Key metrics for assessing druggability include:
Ligand Efficiency (LE): This metric measures the binding energy per non-hydrogen atom (heavy atom). It helps in identifying smaller, more efficient binders. A higher LE value is generally desirable. The formula is often expressed as: LE = 1.4 * (-log(IC50 or Ki)) / N where 'N' is the number of non-hydrogen atoms. agricarehub.com
Binding Efficiency Index (BEI): This metric relates potency to molecular weight (MW). It is useful for controlling molecular size during optimization. The formula is: BEI = -log(IC50 or Ki) / (MW / 1000) agricarehub.com
Table 1: Hypothetical Ligand Efficiency Assessment of 3-Butyl-4(3H)-Quinazolinone Analogs This table uses hypothetical IC50 values to demonstrate the calculation and application of ligand efficiency metrics.
| Compound ID | R-Group Modification (Hypothetical) | IC50 (nM) | pIC50 (-logIC50) | MW ( g/mol ) | Heavy Atoms (N) | Ligand Efficiency (LE) | Binding Efficiency Index (BEI) |
| A | H (Parent: 3-butyl) | 500 | 6.30 | 202.25 | 15 | 0.59 | 31.15 |
| B | 6-Chloro | 150 | 6.82 | 236.70 | 16 | 0.60 | 28.81 |
| C | 6-Methyl | 400 | 6.40 | 216.28 | 16 | 0.56 | 29.59 |
| D | 2-Phenyl | 80 | 7.10 | 278.34 | 21 | 0.47 | 25.51 |
| E | 3-(4-hydroxybutyl) | 350 | 6.46 | 218.25 | 16 | 0.57 | 29.60 |
Compound B (6-Chloro): Shows improved potency over the parent compound (A). Its LE is slightly higher, suggesting the chloro addition is an efficient modification for improving binding affinity without a disproportionate increase in size. However, its BEI is lower, reflecting the increase in molecular weight.
Compound D (2-Phenyl): This compound is the most potent (lowest IC50). However, its LE and BEI are the lowest in the series. This indicates that while the large phenyl group adds favorable binding interactions, it does so inefficiently, significantly increasing the size of the molecule. Such a compound might face issues with "molecular obesity" and poor drug-like properties later in development.
Compounds B and E: These compounds represent a good balance. They show improved or comparable potency to the parent compound while maintaining relatively high ligand efficiency, making them potentially more attractive starting points for further optimization than the larger, less efficient Compound D.
By analyzing these metrics, medicinal chemists can prioritize compounds that not only have high affinity for their target but also possess a more favorable balance of properties, increasing the probability of identifying a viable drug candidate. nih.gov
Computational Approaches in 4 3h Quinazolinone Research
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com It is a important tool in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. ukaazpublications.comglobalresearchonline.net
Receptor-Ligand Interaction Analysis
Molecular docking studies have been instrumental in understanding how 3-butyl-4(3H)-quinazolinone derivatives interact with various biological targets, including kinases, the GABA-A receptor, and Penicillin-Binding Protein 2a (PBP2a).
Kinases: Quinazoline (B50416) derivatives are known to target kinases like the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. nih.govplos.org Docking studies have shown that modifications at the N-3 and C-6 positions of the quinazoline ring can lead to optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, thereby enhancing inhibitory activity. acs.org For instance, docking studies of quinazoline derivatives against EGFR have revealed key interactions with amino acid residues such as Met769. orientjchem.org
GABA-A Receptor: The GABA-A receptor is a key target for anticonvulsant drugs. hilarispublisher.com Molecular docking studies have suggested that 3-butyl-4(3H)-quinazolinone and its analogs can exhibit agonistic behavior toward the GABA-A receptor. mdpi.com The butyl substitution at position 3 has been identified as significant in preventing the spread of seizure discharge. ukaazpublications.commdpi.com Docking simulations of various quinazolinone derivatives into the GABA-A receptor have shown strong correlations between binding affinity and anticonvulsant activity. hilarispublisher.comresearchgate.netijpsdronline.com
PBP2a: Methicillin-resistant Staphylococcus aureus (MRSA) is a significant health threat, and PBP2a is a key enzyme responsible for its resistance to β-lactam antibiotics. nih.gov Quinazolinone derivatives have been investigated as allosteric inhibitors of PBP2a. semanticscholar.orgpreprints.orgmdpi.com Docking studies have shown that these compounds can bind to an allosteric site on PBP2a, inducing a conformational change that opens the active site and makes it susceptible to inhibition. nih.govsemanticscholar.orgmdpi.com For example, docking of quinazolinone derivatives into the allosteric site of PBP2a (PDB code: 4CJN) has revealed key interactions with residues like Lys-273 and Lys-316. semanticscholar.org
Active Site Characterization and Binding Mode Elucidation
Through molecular docking, researchers can characterize the active site of a target protein and elucidate the binding mode of 3-butyl-4(3H)-quinazolinone derivatives. This involves identifying the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). semanticscholar.org For example, in the context of PBP2a, the co-crystallized quinazolinone has been shown to have essential interactions with Lys-273, Lys-316, and Tyr-105 within the allosteric site. semanticscholar.org This detailed understanding of the binding mode is crucial for designing new derivatives with improved affinity and specificity. ukaazpublications.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This allows for the prediction of the activity of new, unsynthesized compounds. nih.gov
Development and Validation of QSAR Models
The development of a robust QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. orientjchem.orgresearchgate.net The three-dimensional structures of these compounds are then generated and optimized, often using methods like DFT. orientjchem.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. acs.orgresearchgate.net These descriptors can be constitutional, topological, electronic, or hydrophobic in nature.
Multiple Linear Regression (MLR) and other machine learning algorithms like Support Vector Machines (SVM) are commonly used to build the QSAR model, which takes the form of a mathematical equation relating the descriptors to the biological activity. orientjchem.orgbiointerfaceresearch.com The predictive power and robustness of the developed QSAR models are then rigorously validated using both internal and external validation techniques. acs.orgorientjchem.org Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and predictive R² for an external test set (R²_pred) are used to assess the model's quality. acs.orgorientjchem.orgresearchgate.net
A study on 2,3-dihydro- orientjchem.orgfrontiersin.orgdioxino[2,3-f]quinazoline analogues as anticancer agents developed a QSAR model with an R² of 0.8732. orientjchem.org Another QSAR study on quinazoline derivatives as inhibitors of wild-type EGFR achieved a maximum correlation of 0.90 on the validation dataset. nih.govplos.org
Prediction of Biological Activity from Structural Descriptors
Once a validated QSAR model is established, it can be used to predict the biological activity of new, designed compounds based on their calculated structural descriptors. ukaazpublications.comorientjchem.org This predictive capability is a cornerstone of rational drug design, as it allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
QSAR studies on quinazoline derivatives have identified several key descriptors that influence their biological activity. These include atomic net charges, the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org For instance, one study found that atomic net charges on specific carbon and oxygen atoms were the most important descriptors for predicting anticancer activity. orientjchem.org
Density Functional Theory (DFT) and Quantum Chemical Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a powerful tool in computational chemistry for studying the properties of molecules, including 3-butyl-4(3H)-quinazolinone.
Quantum chemical calculations, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d)), are used to optimize the molecular geometry and calculate various electronic properties. orientjchem.orgnih.gov These properties include the distribution of electron density, electrostatic potential, and the energies of molecular orbitals (HOMO and LUMO). orientjchem.orgtandfonline.com
These calculations are fundamental to both molecular docking and QSAR studies. For QSAR, DFT is used to calculate the electronic descriptors that are correlated with biological activity. orientjchem.org In the context of antioxidant activity, DFT calculations can be used to determine properties like ionization potential, which is related to the ability of a molecule to scavenge free radicals. sapub.orgsapub.org DFT has also been employed to study the regioselectivity of chemical reactions involved in the synthesis of quinazolinone derivatives. nih.gov
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic properties of 4(3H)-quinazolinone derivatives are frequently investigated using quantum chemical calculations, particularly Density Functional Theory (DFT). sapub.orgekb.eg Methods like B3LYP with basis sets such as 6-311G(d,p) or 6-31++G(d,p) are commonly employed to optimize the molecular geometry and calculate electronic parameters. sapub.orgsapub.org
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity and stability. sapub.org
For quinazolinone derivatives, studies show that the distribution of these orbitals is heavily influenced by the substituents on the core structure. In phenolic derivatives of 3-butyl-quinazolinone, the HOMO is typically located over the phenolic ring, indicating this site is the primary center for electron donation. mdpi.comnih.gov Conversely, the LUMO is often found distributed over the quinazolinone scaffold, identifying it as the electron-accepting region. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions within the molecule. researchgate.net
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 3-butyl-2-((4-(2,3-dihydroxyphenyl)hydrazono)methyl)thio)quinazolin-4(3H)-one | -5.26 | -1.48 | 3.78 | mdpi.com |
| 3-butyl-2-((4-(3,4-dihydroxyphenyl)hydrazono)methyl)thio)quinazolin-4(3H)-one | -5.11 | -1.19 | 3.92 | mdpi.com |
Prediction of Reactivity and Antioxidant Properties
The electronic parameters derived from computational studies are powerful predictors of a molecule's chemical reactivity and potential biological activity, such as antioxidant capacity. sapub.orgnih.gov The antioxidant potential of quinazolinone derivatives is often linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.gov
The energy of the HOMO is directly related to the ionization potential (IP); a higher HOMO energy corresponds to a lower IP, meaning the molecule can more readily donate an electron to a free radical. sapub.org Therefore, compounds with higher HOMO energy values are often predicted to be more potent antioxidants. sapub.org The HOMO-LUMO energy gap (ΔE) is another crucial descriptor; a low ΔE value indicates that the molecule is more polarizable and requires less energy to become excited, correlating with higher chemical reactivity and potentially greater antioxidant activity. sapub.orgmdpi.com
In addition to FMO analysis, other quantum chemical descriptors are calculated to build a comprehensive reactivity profile. sapub.org These include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The ability to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating high polarizability.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
By analyzing these parameters for derivatives of 3-butyl-4(3H)-quinazolinone, researchers can theoretically screen for candidates with promising antioxidant properties before undertaking their synthesis. sapub.orgmdpi.com For instance, studies on phenolic derivatives of 3-butyl-quinazolinone have shown that the position of hydroxyl groups significantly impacts the Bond Dissociation Enthalpy (BDE) of the O-H bond, another key predictor of antioxidant action via hydrogen atom transfer. mdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum mechanics calculations provide insight into the electronic properties of a static molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior. mun.ca MD simulations model the movements of atoms and molecules over time, providing a detailed picture of conformational changes and molecular stability. mun.cabiorxiv.org This technique is particularly valuable for flexible molecules like 3-butyl-4(3H)-quinazolinone, where the rotation around single bonds can lead to various spatial arrangements (conformations). mun.ca
The conformation of a molecule plays a vital role in its ability to interact with biological targets, such as enzyme active sites or receptors. mun.ca MD simulations can identify the most probable and energetically stable (low-energy) conformations of a compound in a specific environment, such as in solution. mun.ca For example, a 100-nanosecond MD simulation was used to analyze the stability and interactions of a butyl-substituted triazole-thione derivative within a protein's active site, demonstrating the power of this approach to validate docking results and assess the stability of the ligand-protein complex. acs.org Such analyses are crucial for understanding how 3-butyl-4(3H)-quinazolinone and its derivatives might behave in a biological system, guiding the design of compounds that can adopt the optimal conformation for binding and activity.
In Silico Screening and Virtual Library Design for Novel 4(3H)-Quinazolinone Derivatives
In silico screening has revolutionized the early stages of drug discovery by allowing for the rapid evaluation of vast numbers of compounds computationally. acs.orgnih.gov This approach was instrumental in the discovery of 4(3H)-quinazolinones as a novel class of antibacterials, which originated from the virtual screening of a library containing 1.2 million compounds against a bacterial protein target. acs.org
The process often involves the creation of a virtual library of novel 4(3H)-quinazolinone derivatives. This is done by computationally modifying a core scaffold, such as 3-butyl-4(3H)-quinazolinone, with various functional groups at different positions. These virtual compounds are then subjected to screening protocols like molecular docking. nih.govresearchgate.net Molecular docking predicts the preferred orientation of a molecule when bound to a target protein and estimates the binding affinity, helping to identify the most promising candidates. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of the quinazolinone derivatives with their biological activity. rsc.orgresearchgate.net 3D-QSAR models, for example, can generate contour maps that provide a visual guide for structural optimization, indicating where steric bulk, positive or negative charges might enhance or diminish activity. rsc.orgnih.gov These computational strategies enable the rational design of new 3-butyl-4(3H)-quinazolinone derivatives with improved potency and selectivity, focusing synthetic efforts on the most promising candidates identified from the virtual library. researchgate.net
Future Perspectives and Research Directions
Exploration of Novel Synthetic Methodologies for 4(3H)-Quinazolinone Scaffolds
The development of efficient, cost-effective, and environmentally benign synthetic methods is a cornerstone of modern medicinal chemistry. For the 4(3H)-quinazolinone scaffold, research is moving beyond traditional methods like the Niementowski reaction, which often require harsh conditions. ekb.eg Future efforts are focused on several innovative strategies.
Recent advancements include one-pot, multi-component reactions that offer higher efficiency and simplicity. rsc.org For instance, methods using catalysts like phosphorous acid or copper to facilitate the cyclocondensation of readily available starting materials such as β-ketoesters and o-aminobenzamides are being explored to achieve high yields without the need for metals or oxidants. organic-chemistry.org Another promising area is the use of microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and improve yields. ekb.eg
Sustainable approaches are also gaining traction. A notable example is the use of hydrogen peroxide (H₂O₂) as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) as a carbon source for synthesizing the quinazolinone ring from 2-amino benzamide. acs.org These modern methodologies aim to create a diverse library of 4(3H)-quinazolinone derivatives, including 3-butyl substituted analogs, for biological screening. rsc.orgmdpi.com
Emerging Synthetic Methodologies for 4(3H)-Quinazolinones
| Methodology | Key Features | Starting Materials (Examples) | Catalyst/Reagent (Examples) | Reference |
|---|---|---|---|---|
| H₂O₂-Mediated Synthesis | Sustainable, transition metal-free | 2-amino benzamide, DMSO | H₂O₂ (oxidant) | acs.org |
| Microwave-Assisted Reaction | Rapid conversion, high efficiency (75-84% yields) | Anthranilic acid, orthoesters | Ammonium (B1175870) acetate (B1210297) | ekb.eg |
| Copper-Catalyzed Tandem Reaction | Broad substrate scope, good yields | 2-aminobenzamides, tertiary amines | Copper catalyst | organic-chemistry.org |
| One-Pot Three-Component Reaction | Operational simplicity, good yields | 2-aminobenzamides, aryl halides, tert-butyl isocyanide | Palladium catalyst | organic-chemistry.org |
Discovery of New Biological Targets and Mechanisms of Action
While 4(3H)-quinazolinones are known to interact with established targets like tyrosine kinases (e.g., EGFR), a significant future direction is the identification of novel biological targets to tackle diseases with unmet medical needs. mdpi.com The versatility of the quinazolinone scaffold allows for modifications that can alter its binding affinities and mechanisms of action. mdpi.comnih.gov
Researchers are exploring new enzymatic and receptor targets. For example, some derivatives have been identified as inhibitors of DNA gyrase, a crucial bacterial enzyme, presenting a pathway for developing new antimicrobials. mdpi.com Others have shown potential as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs. mdpi.com In the realm of neurodegenerative diseases, certain quinazolinone derivatives are being investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net
A key future goal is to elucidate the precise molecular interactions that underpin these activities. For instance, some antibacterial quinazolinones have been found to bind not only to the active site of penicillin-binding proteins (PBPs) in bacteria like MRSA but also to an allosteric site, a mechanism that could be exploited to overcome resistance. acs.orgnih.gov
Development of Multi-Targeting 4(3H)-Quinazolinone Agents
The complexity of diseases like cancer and Alzheimer's, which involve multiple pathological pathways, has spurred the development of multi-target drugs. nih.govmdpi.com The 4(3H)-quinazolinone scaffold is an ideal platform for designing single molecules capable of hitting several targets simultaneously. nih.govnih.gov This approach can lead to enhanced therapeutic efficacy and a lower likelihood of drug resistance.
In oncology, research is focused on creating dual inhibitors that target multiple tyrosine kinases, such as EGFR, HER2, and VEGFR-2, all of which are involved in tumor growth and angiogenesis. nih.govnih.gov For neurodegenerative disorders like Alzheimer's disease, efforts are underway to synthesize hybrids that combine acetylcholinesterase inhibition with anti-inflammatory properties, addressing both the cognitive decline and neuroinflammation associated with the condition. researchgate.net The development of quinazolinone-based hybrids, where the core is linked to other pharmacologically active moieties like thiazole (B1198619) or benzimidazole, is a promising strategy to achieve this polypharmacology. nih.gov
Examples of Multi-Targeting Quinazolinone Derivatives
| Derivative Type | Biological Targets | Therapeutic Area | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR, VEGFR2 | Cancer | nih.gov |
| S-alkylated quinazolin-4(3H)-ones | EGFR, VEGFR-2 | Cancer | nih.gov |
| Quinazolin-4(3H)-one hybrids | Acetylcholinesterase (AChE), Anti-inflammatory pathways (e.g., MAPK/JNK, NF-κB) | Alzheimer's Disease | researchgate.net |
Application of Advanced Computational Methods in Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of lead identification and optimization. mdpi.com For the 4(3H)-quinazolinone class, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are being extensively used. researchgate.netddg-pharmfac.netresearchgate.net
3D-QSAR studies help in understanding the relationship between the three-dimensional structure of quinazolinone derivatives and their biological activity. researchgate.net These models can predict the potency of newly designed compounds before they are synthesized, saving time and resources. Molecular docking simulations provide insights into how these molecules bind to their protein targets at an atomic level. mdpi.comvulcanchem.com For example, docking studies have been used to model the binding of quinazolinone derivatives to the active sites of enzymes like EGFR kinase and the GABA-A receptor, helping to explain their anticancer and anticonvulsant activities, respectively. mdpi.comhilarispublisher.com
These computational approaches are crucial for the rational design of new analogs, including those of 3-butyl-4(3H)-quinazolinone, allowing for the optimization of substituents on the quinazolinone core to enhance potency and selectivity. ddg-pharmfac.net
Potential for 3-Butyl-4(3H)-Quinazolinone Analogs in Specific Therapeutic Areas (e.g., Drug-Resistant Infections)
The emergence of drug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), represents a critical global health threat, necessitating the discovery of new classes of antibiotics. acs.orgnih.govnih.gov The 4(3H)-quinazolinone scaffold has emerged as a promising foundation for developing novel antibacterials. nih.gov
Specifically, analogs derived from the 4(3H)-quinazolinone core have shown potent activity against MRSA. acs.orgnih.gov Research has demonstrated that these compounds can inhibit penicillin-binding proteins (PBP1 and PBP2a), which are essential for bacterial cell wall synthesis and are the primary reason for β-lactam resistance in MRSA. acs.org The discovery of a quinazolinone that exhibits efficacy in a mouse model of MRSA infection and possesses good oral bioavailability highlights the therapeutic potential of this class. acs.orgnih.gov
Beyond antibacterial applications, analogs of 3-butyl-4(3H)-quinazolinone have been synthesized and investigated for other activities. For example, a series of novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones demonstrated significant analgesic and anti-inflammatory properties in preclinical studies, with one compound showing potency comparable to the standard drug diclofenac (B195802) sodium. nih.gov This indicates that by modifying the substituents, particularly at the 2-position, while retaining the 3-butyl group, it is possible to develop analogs targeted at a range of therapeutic areas, including pain, inflammation, and challenging drug-resistant infections.
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-butyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?
A: The synthesis typically involves cyclization of anthranilic acid derivatives with primary amines. A solvent-free, one-pot method using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst and trimethyl orthoformate achieves yields >85% via condensation . Alternative routes employ phosphorus pentaoxide-amine hydrochloride mixtures at elevated temperatures (180–250°C), with yields influenced by substituent electronic effects and steric hindrance . Optimization requires balancing temperature, catalyst loading, and solvent polarity. For example, aromatic amines may require longer reaction times than aliphatic analogs due to reduced nucleophilicity .
Advanced Synthesis Challenges
Q. Q: How can researchers address low yields in synthesizing 3-alkyl-4(3H)-quinazolinones with bulky substituents?
A: Bulky substituents (e.g., tert-butyl) hinder cyclization. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Protecting groups : Temporarily shield reactive sites (e.g., acetylation of amines) to direct coupling .
- Catalyst screening : Transition metal catalysts (e.g., Cu(I)) enhance intramolecular cyclization efficiency .
Yield improvements (20–30%) are achievable by pre-functionalizing the amine or using high-boiling solvents like DMF to stabilize intermediates .
Biological Activity Evaluation
Q. Q: What in vitro assays are recommended to evaluate the anticancer potential of 3-butyl-4(3H)-quinazolinone derivatives?
A: Key assays include:
- MTT/Proliferation assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
- Cell cycle analysis : Flow cytometry to identify G1/S or G2/M arrest .
Dose-response curves (IC₅₀ values) should be validated with positive controls (e.g., doxorubicin). Note that lipophilicity (logP) of 3-butyl derivatives may enhance membrane permeability but also increase off-target effects .
Structure-Activity Relationship (SAR) Studies
Q. Q: How does the 3-butyl group influence the biological activity of 4(3H)-quinazolinones compared to other alkyl chains?
A: The 3-butyl moiety balances lipophilicity and steric effects:
- Antifungal activity : Longer chains (e.g., octyl) improve membrane disruption but reduce solubility. 3-butyl derivatives show optimal logP (~3.5) for Candida spp. inhibition (MIC: 8–16 µg/mL) .
- Antiviral activity : Substitution at C-2 (e.g., pyrimidine rings) enhances binding to viral coat proteins (e.g., TSWV CP, Kd = 4.4 µM) .
SAR studies should compare analogs with methyl, propyl, and hexyl groups to map hydrophobicity-activity trends .
Analytical Characterization Techniques
Q. Q: Which spectroscopic and chromatographic methods are critical for characterizing 3-butyl-4(3H)-quinazolinone derivatives?
A: Essential techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., C-2 proton at δ 8.3–8.5 ppm) .
- HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water gradient) .
- Mass spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺ for C₁₅H₁₈N₂O: m/z 243.1497) .
Solubility data (e.g., DMSO: 40 mg/mL) should be reported to guide bioassay design .
Handling Contradictory Biological Data
Q. Q: How should researchers resolve discrepancies in reported antibacterial activities of 4(3H)-quinazolinones?
A: Common issues and solutions:
- Strain variability : Test against standardized panels (e.g., ATCC strains) .
- Compound stability : Check degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C) .
- Synergistic effects : Combine with β-lactams to assess potentiation (e.g., FIC index ≤0.5) .
Replicate studies in triplicate and report MIC/MBC ratios to distinguish bacteriostatic vs. bactericidal effects .
Computational Modeling Approaches
Q. Q: How can 3D-QSAR models guide the design of 3-butyl-4(3H)-quinazolinone derivatives with enhanced antiviral activity?
A: Steps include:
- CoMFA/CoMSIA : Align derivatives based on TSWV CP binding conformers .
- Electrostatic maps : Identify favorable regions for electron-withdrawing groups (e.g., -NO₂ at C-6) .
- Molecular docking : Simulate interactions with viral targets (e.g., hydrogen bonds with His144) .
Validate models with synthetic analogs (e.g., EC₅₀ improvement from 525 µg/mL to 144 µg/mL) .
Toxicity and Pharmacokinetics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
